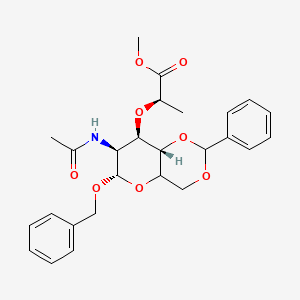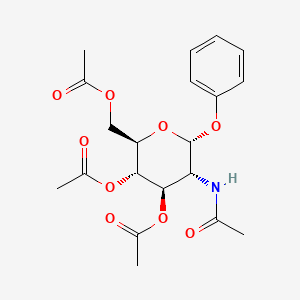
4-Methylumbelliferyl b-D-gentiotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl b-D-gentiotrioside is a synthetic compound used primarily as a fluorogenic substrate in various biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in the study of enzyme activities, particularly glycosidases.
Mechanism of Action
Target of Action
4-Methylumbelliferyl b-D-gentiotrioside is primarily used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.
Mode of Action
The compound interacts with its target enzymes (chitinase and chitotriosidase) by serving as a substrate. When these enzymes act on this compound, they cleave the glycosidic bonds, leading to the release of 4-Methylumbelliferone, a compound that fluoresces under UV light. This fluorescence is then measured to determine the activity of the enzymes .
Biochemical Pathways
The action of this compound primarily affects the chitin degradation pathway. Chitinases and chitotriosidases, the enzymes that this compound targets, are involved in the breakdown of chitin. By acting as a substrate for these enzymes, this compound allows for the measurement of their activity, providing insight into the functioning of this biochemical pathway .
Pharmacokinetics
It is known that the compound is soluble in a water:pyridine mixture, suggesting that it may be well-absorbed in the body .
Result of Action
The primary result of the action of this compound is the production of fluorescence upon enzymatic cleavage. This fluorescence allows for the quantification of chitinase and chitotriosidase activity, providing valuable information about the state of the chitin degradation pathway in a given biological sample .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of enzymatic reactions. Additionally, the presence of other substances in the solution, such as inhibitors or activators of the enzymes, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl b-D-gentiotrioside is known to be a fluorogenic substrate, which means it can be used to determine enzyme activities . It interacts with enzymes such as chitinase and chitotriosidase . The nature of these interactions involves the hydrolysis of the compound, which results in the release of a fluorescent compound, 4-methylumbelliferone .
Cellular Effects
The cellular effects of this compound are not well-documented. Its hydrolysis product, 4-methylumbelliferone, has been studied extensively. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that the compound can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-gentiotrioside typically involves the glycosylation of 4-methylumbelliferone with gentiotriose. This process can be carried out using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions, often utilizing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-gentiotrioside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.
Common Reagents and Conditions
The hydrolysis reactions typically require specific glycosidases, such as β-glucosidase or β-galactosidase, under mild conditions (e.g., neutral pH, room temperature). The choice of enzyme depends on the specific glycosidic bond being targeted.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified.
Scientific Research Applications
4-Methylumbelliferyl b-D-gentiotrioside is widely used in scientific research due to its fluorogenic properties. Some of its key applications include:
Enzyme Activity Assays: It is used to measure the activity of glycosidases in various biological samples, including plant, animal, and microbial extracts.
Gene Expression Studies: In plant molecular biology, it serves as a substrate to monitor gene expression under different promoters.
Diagnostic Tools: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Biochemical Research: The compound is used to study the kinetics and mechanisms of glycosidase-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to measure β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
4-Methylumbelliferyl β-D-glucopyranoside: Utilized for β-glucosidase activity assays.
Uniqueness
4-Methylumbelliferyl b-D-gentiotrioside is unique due to its specific glycosidic linkage, which makes it suitable for studying enzymes that target gentiotriose-containing substrates. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic applications.
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)






![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
